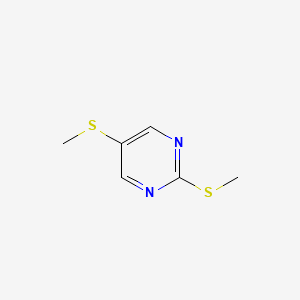

2,5-Bis(methylthio)pyrimidine

Description

2,5-Bis(methylthio)pyrimidine is a pyrimidine derivative featuring methylthio (-SCH₃) groups at the 2- and 5-positions of the heterocyclic ring. The methylthio substituents confer unique electronic and steric properties, making this compound valuable in medicinal chemistry, materials science, and organic synthesis. Pyrimidine derivatives are widely studied for their biological activity, such as enzyme inhibition or antimicrobial effects, where substituent patterns critically influence interactions with biological targets .

Properties

IUPAC Name |

2,5-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIISVFUILWSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(N=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Bis(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-thiouracil with methyl iodide under basic conditions to form 2-methylthio-4-pyrimidinone. This intermediate can then be further methylated to produce 2,5-Bis(methylthio)pyrimidine .

Another method involves the one-pot reaction between primary amines, 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol. This reaction provides a simple and efficient route to synthesize pyrimidine derivatives, including 2,5-Bis(methylthio)pyrimidine .

Industrial Production Methods: Industrial production of 2,5-Bis(methylthio)pyrimidine typically involves large-scale synthesis starting from commercially available 2-thiouracil. The process involves methylation using methyl iodide under basic conditions, followed by further methylation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The methylthio groups at positions 2 and 5 can be displaced by nucleophiles such as cyanide ions .

Common Reagents and Conditions: Common reagents used in the reactions of 2,5-Bis(methylthio)pyrimidine include methyl iodide, primary amines, and barbituric acid. Reaction conditions often involve basic environments and solvents like ethanol .

Major Products Formed: The major products formed from the reactions of 2,5-Bis(methylthio)pyrimidine depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield compounds such as 2,4-bis(methylthio)pyrimidine .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2,5-bis(methylthio)pyrimidine exhibits significant anticancer properties. In vitro studies indicate that certain derivatives can inhibit the proliferation of cancer cell lines effectively. For instance, one derivative showed an IC50 value of 0.126 μM against triple-negative breast cancer cells while having reduced effects on non-cancerous cells, indicating potential for targeted cancer therapies .

Antimicrobial Properties

Pyrimidine derivatives have been explored for their antimicrobial activities. 2,5-Bis(methylthio)pyrimidine has shown promise against various bacterial strains due to its ability to interact with essential microbial enzymes such as DNA gyrase . This interaction disrupts bacterial DNA replication and transcription processes.

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of compounds related to 2,5-bis(methylthio)pyrimidine. These compounds have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are key players in inflammatory pathways. Preliminary results indicate that specific derivatives possess significant anti-inflammatory activity in vitro and in vivo .

Material Science Applications

In addition to biological applications, 2,5-bis(methylthio)pyrimidine serves as a valuable building block in materials science. Its unique electronic properties make it suitable for developing new materials with specific conductivity and stability characteristics. These materials can be utilized in various applications ranging from electronics to pharmaceuticals.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships (SAR) of 2,5-bis(methylthio)pyrimidine is crucial for optimizing its biological activity. Modifications at specific positions on the pyrimidine ring can significantly influence its potency against different biological targets. For example:

- Electron-donating groups enhance anti-inflammatory effects.

- Substituents such as chloromethyl or pyridine groups at strategic positions have been associated with increased anticancer activity .

Case Studies

- Anticancer Research : A study focusing on the synthesis of derivatives from 2,5-bis(methylthio)pyrimidine revealed that specific modifications led to enhanced selectivity against cancer cells while minimizing toxicity to normal cells. This research is paving the way for new cancer therapeutics based on this scaffold.

- Antimicrobial Development : In a project aimed at developing new antibiotics, researchers identified that certain derivatives effectively inhibited strains resistant to conventional treatments. The mechanism involved targeting bacterial DNA gyrase, highlighting the potential of this compound in combating drug-resistant infections .

- Material Innovation : Investigations into the electronic properties of materials derived from 2,5-bis(methylthio)pyrimidine have shown promising results in enhancing conductivity and stability for use in organic electronics.

Mechanism of Action

The mechanism of action of 2,5-Bis(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Compounds

Molecular Volume and Solubility

The McGowan Molecular Volume (McVol) of 2,5-bis(trifluoroacetamido)-4,6-bis(methylthio)pyrimidine is 214.380 ml/mol (), which is larger than simpler methylthio compounds due to its multiple substituents. Larger McVol values correlate with reduced aqueous solubility (log10WS = -4.59 for the same compound), a critical factor in drug design . For 2,5-bis(methylthio)pyrimidine, fewer substituents would likely result in a smaller McVol and higher solubility compared to its trifluoroacetamido analog.

Biological Activity

2,5-Bis(methylthio)pyrimidine is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and immunosuppressive effects. The information presented here is synthesized from various research studies, highlighting the compound's potential applications in medicine and agriculture.

Chemical Structure and Properties

2,5-Bis(methylthio)pyrimidine belongs to the pyrimidine family, characterized by its two methylthio groups attached to the pyrimidine ring. This structural configuration is believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that 2,5-bis(methylthio)pyrimidine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness at lower concentrations while maintaining low toxicity in mammalian cells. The compound acts by disrupting bacterial cell walls and inducing a DNA damage response at elevated concentrations .

Table 1: Antimicrobial Efficacy of 2,5-Bis(methylthio)pyrimidine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| E. coli | 4 μg/mL | Effective at low concentrations |

| S. aureus | 8 μg/mL | Moderate resistance observed |

| K. pneumoniae | 6 μg/mL | Effective against clinical isolates |

Anticancer Activity

Studies have demonstrated that derivatives of 2,5-bis(methylthio)pyrimidine possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.09 ± 0.0085 | Apoptosis induction |

| A549 | 0.03 ± 0.0056 | Cell cycle arrest |

| HCT-116 | 0.12 ± 0.064 | Induction of pro-apoptotic factors |

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent by inhibiting key inflammatory mediators such as nitric oxide and prostaglandin E2 (PGE2). Research indicates that it significantly reduces the expression of COX-2 and iNOS in inflammatory models .

Table 3: Anti-inflammatory Activity

| Inflammatory Mediator | Expression Level Reduction (%) |

|---|---|

| COX-2 | 75% |

| iNOS | 68% |

Immunosuppressive Properties

In studies focusing on organ transplantation, derivatives of this compound have been evaluated for their immunosuppressive effects using the Mixed Lymphocyte Reaction (MLR) assay. Results indicated that certain derivatives could significantly suppress allograft rejection with an IC50 value as low as 1.6 µM .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains found that 2,5-bis(methylthio)pyrimidine exhibited a broad spectrum of activity against gram-positive and gram-negative bacteria with promising results for application as a bio-based fumigant in agriculture .

- Cytotoxicity Assessment : A comprehensive evaluation of the cytotoxic effects on multiple cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .

- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS) induced inflammation in mice, treatment with the compound led to a marked decrease in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2,5-Bis(methylthio)pyrimidine, and how can reaction conditions be optimized for yield?

A common approach involves thiolation reactions using methylthio precursors under controlled conditions. For example, copper-catalyzed "click chemistry" has been effective for similar bis(thio) compounds, as seen in the synthesis of 2,5-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methylthio]-1,3,4-thiadiazole. Key parameters include stoichiometric ratios (e.g., 1:2.55 substrate-to-azide ratio), temperature (65°C), and catalyst systems (CuSO₄/Na-ascorbate). Purification via silica gel chromatography and solvent selection (dichloromethane) are critical for isolating the product .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 2,5-Bis(methylthio)pyrimidine?

- Gas Chromatography-Mass Spectrometry (GC-MS): NIST databases provide reference spectra for pyrimidine derivatives, aiding in identification .

- Elemental Analysis: Compare experimental C, H, N, and S percentages with theoretical values (e.g., using ChemDraw Ultra for calculations) to confirm purity .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can resolve methylthio group environments, while 2D NMR (e.g., HSQC) clarifies substitution patterns.

Q. What safety precautions are recommended when handling 2,5-Bis(methylthio)pyrimidine in laboratory settings?

While specific MSDS data for this compound is limited, general protocols for pyrimidine derivatives apply:

Q. What are the key considerations in elemental analysis and purity assessment for this compound?

Ensure precise measurement of combustion products (CO₂, H₂O, NOₓ) using calibrated instruments. Discrepancies >0.3% between experimental and theoretical values (e.g., C: 51.50% vs. 51.38%) suggest impurities, warranting recrystallization or column purification .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of 2,5-Bis(methylthio)pyrimidine?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model thermochemical properties (e.g., ionization potentials, bond dissociation energies). For sulfur-containing systems, include dispersion corrections to account for weak intermolecular interactions. Validate predictions against experimental UV-Vis spectra or X-ray crystallography .

Q. What strategies can resolve contradictions in reported reaction outcomes or physicochemical properties of this compound?

- Experimental Replication: Standardize conditions (solvent, catalyst loading) to isolate variables.

- Computational Validation: Use DFT to compare proposed intermediates’ stability (e.g., methylthio vs. disulfide pathways).

- Error Analysis: Quantify measurement uncertainties (e.g., ±2.4 kcal/mol in thermochemical DFT models) to assess data reliability .

Q. How can 2,5-Bis(methylthio)pyrimidine be utilized in the design of high-performance polyimide films?

Pyrimidine derivatives enhance thermal stability and optical transparency in polymers. Incorporate 2,5-Bis(methylthio)pyrimidine as a rigid backbone monomer, copolymerizing with dianhydrides (e.g., TCA-AH). Characterize glass transition temperatures (Tg) and tensile strength to evaluate performance .

Q. What mechanistic insights exist for the formation of bis(methylthio) groups in pyrimidine derivatives?

Thiolation may proceed via nucleophilic substitution (e.g., NaSH/CH₃I) or radical pathways. Kinetic studies (e.g., monitoring by HPLC) and isotopic labeling (³⁴S) can distinguish mechanisms. Computational studies suggest transition states involving sulfur lone-pair interactions with electrophilic pyrimidine carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.